molecular formula C8H6NNaO2S B13175623 Sodium 4-cyano-2-methylbenzene-1-sulfinate

Sodium 4-cyano-2-methylbenzene-1-sulfinate

Cat. No.: B13175623
M. Wt: 203.20 g/mol
InChI Key: JMXVSYKZVKUSDT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-cyano-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various chemical reactions, particularly in the synthesis of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-cyano-2-methylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 4-cyano-2-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-cyano-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-cyano-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Researchers utilize it to study the effects of sulfonate groups on biological systems.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 4-cyano-2-methylbenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions The sulfonate group is highly reactive, allowing it to form strong bonds with other molecules

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 4-cyano-2-methylbenzene-1-sulfinate is unique due to the presence of both a cyano group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in certain reactions compared to its analogs.

Properties

Molecular Formula

C8H6NNaO2S

Molecular Weight

203.20 g/mol

IUPAC Name

sodium;4-cyano-2-methylbenzenesulfinate

InChI

InChI=1S/C8H7NO2S.Na/c1-6-4-7(5-9)2-3-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

JMXVSYKZVKUSDT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.